1-(bromomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Bromomethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13BrO2. It belongs to the class of carboxylic acids and contains a bromomethyl group attached to a cyclohexane ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexane-1-carboxylic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclohexane-1-carboxylic acid or its derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substitution reactions yield various substituted cyclohexane-1-carboxylic acid derivatives.
- Oxidation reactions produce cyclohexane-1-carboxylic acid derivatives with different oxidation states.
- Reduction reactions result in the formation of cyclohexane-1-carboxylic acid or its reduced derivatives .
Scientific Research Applications
1-(Bromomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-1-(bromomethyl)cyclohexane: Contains an additional bromine atom, leading to different chemical properties and reactivity.
Cyclohexylmethyl bromide: Similar structure but lacks the carboxylic acid group, affecting its chemical behavior and applications .
Uniqueness: 1-(Bromomethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in various fields .
Biological Activity
1-(Bromomethyl)cyclohexane-1-carboxylic acid (CAS No. 72335-62-7) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexane ring with a bromomethyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its unique reactivity and potential interactions with biological targets.
Synthesis Methods
This compound can be synthesized through several methods, primarily involving the bromination of cyclohexane-1-carboxylic acid. Common approaches include:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Reflux Conditions : The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a lead compound for developing anticancer agents. The carboxylic acid moiety might facilitate interactions with cellular receptors involved in apoptosis pathways.
The biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets. The carboxylic acid group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which may influence enzyme activity or receptor binding .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is helpful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Cyclohexane-1-carboxylic acid | Lacks bromomethyl group | Limited antimicrobial activity |
1-Bromo-1-(bromomethyl)cyclohexane | Contains additional bromine atom | Enhanced reactivity but different target interaction |
Cyclohexylmethyl bromide | Lacks carboxylic acid group | Primarily used as an alkylating agent |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
- Antimicrobial Investigations : Research highlighted the compound's efficacy against Gram-positive bacteria, suggesting further exploration into its mechanism could yield valuable insights for antibiotic development .
Properties
IUPAC Name |
1-(bromomethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBFVCGZIBRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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